

A Technical Guide to Bezafibrate-d6: Structure, Properties, and Application

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Compound of Interest

Compound Name: Bezafibrate-d6

Cat. No.: B1379889

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Introduction

Bezafibrate is a well-established lipid-lowering agent belonging to the fibrate class of drugs.^[1] It is primarily used to treat hyperlipidemia by reducing low-density lipoprotein (LDL) cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) levels in the blood.^{[2][3]} The therapeutic effects of bezafibrate are mediated through its activity as an agonist of the Peroxisome Proliferator-Activated Receptors (PPARs).^[1]

In the realm of drug development, bioanalytical research, and pharmacokinetic studies, stable isotope-labeled compounds are indispensable tools. **Bezafibrate-d6** is the deuterium-labeled analog of bezafibrate, designed for use as an internal standard in quantitative mass spectrometry-based assays.^[4] The incorporation of six deuterium atoms provides a distinct mass shift from the parent drug, enabling precise and accurate quantification in complex biological matrices without altering the compound's chemical properties. This guide provides an in-depth overview of the chemical structure, properties, and applications of **Bezafibrate-d6**, with a focus on its role in modern drug research.

Chemical Structure and Properties

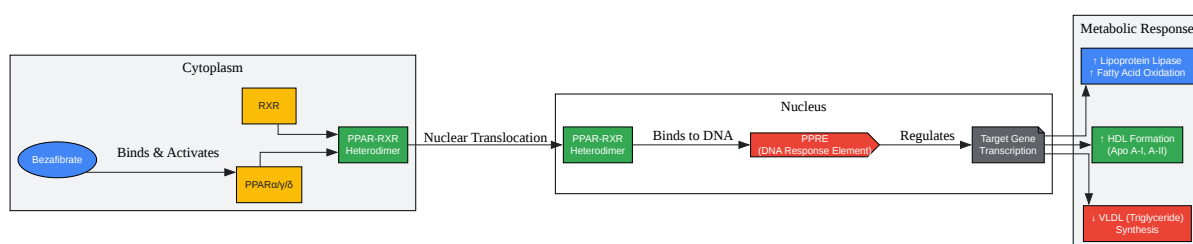
Bezafibrate-d6 is structurally identical to bezafibrate, with the exception of six hydrogen atoms being replaced by deuterium isotopes on the two methyl groups of the propanoic acid moiety.^[5] This isotopic substitution is key to its utility as an internal standard.

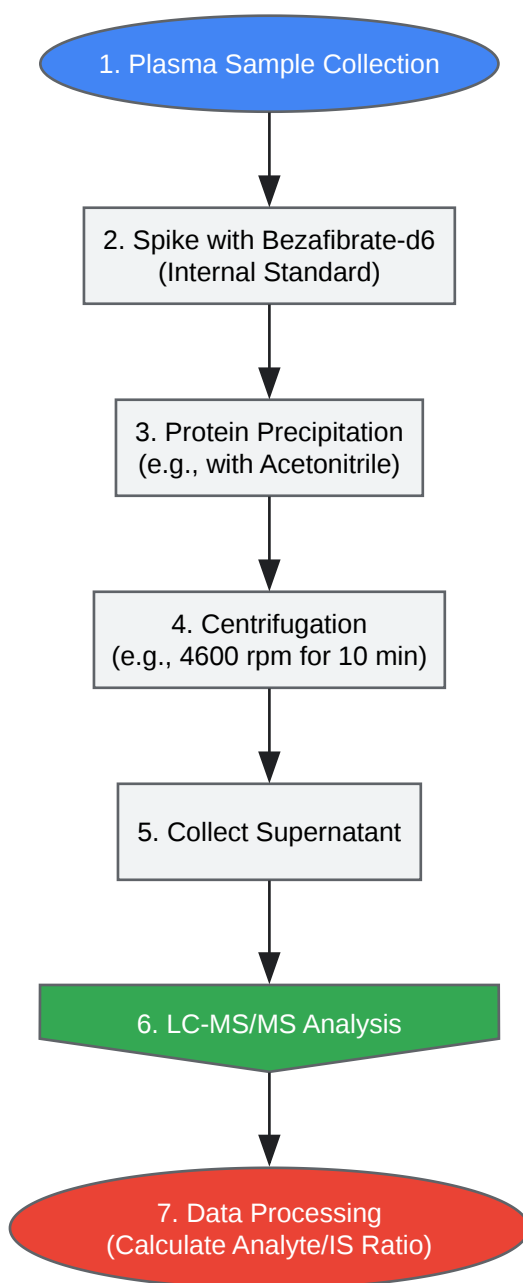
Table 1: Chemical and Physical Properties of Bezafibrate and **Bezafibrate-d6**

Property	Bezafibrate	Bezafibrate-d6
Chemical Name	2-{4-[2-(4-chlorobenzamido)ethyl]phenoxy}-2-methylpropanoic acid[6]	2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid[5]
Molecular Formula	C ₁₉ H ₂₀ ClNO ₄ [6]	C ₁₉ H ₁₄ D ₆ ClNO ₄ [5]
Molecular Weight	361.8 g/mol [6]	367.86 g/mol [5][7]
CAS Number	41859-67-0[6]	1219802-74-0[4][5]
Physical Form	Solid[6]	White Solid[8]
Melting Point	186 °C[6]	Not specified
Solubility	DMSO: ≥ 30 mg/mLDMF: ≥ 30 mg/mL Ethanol: ≥ 3 mg/mL[4]	DMSO: ≥ 30 mg/mLDMF: ≥ 30 mg/mL Ethanol: ≥ 3 mg/mL[7]

Mechanism of Action: PPAR Signaling

Bezafibrate functions as a pan-PPAR agonist, activating all three PPAR isoforms (α , γ , and δ). [1] Its primary lipid-lowering effects are attributed to the activation of PPAR α . [2][6] Upon activation, PPAR α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in lipid metabolism, leading to increased fatty acid oxidation, enhanced clearance of triglyceride-rich lipoproteins, and increased production of HDL. [1]





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